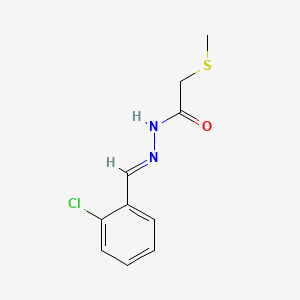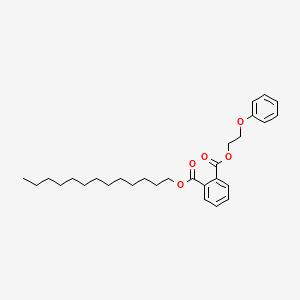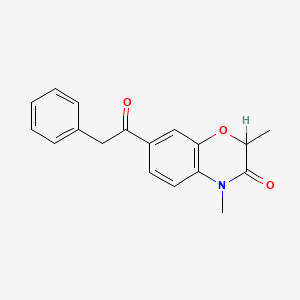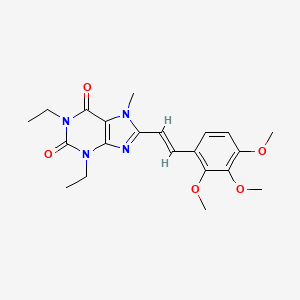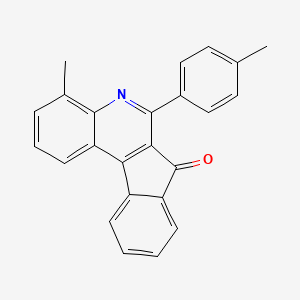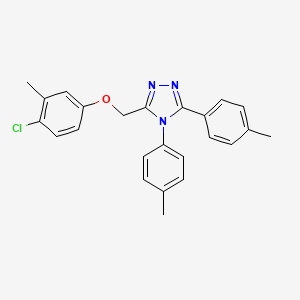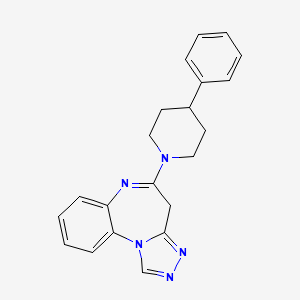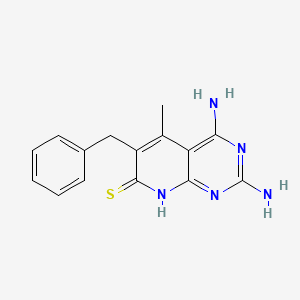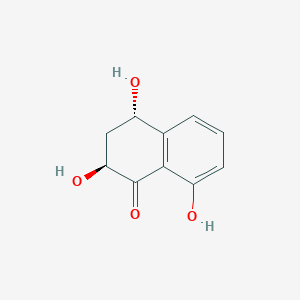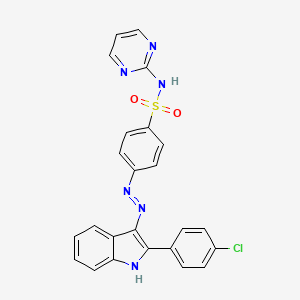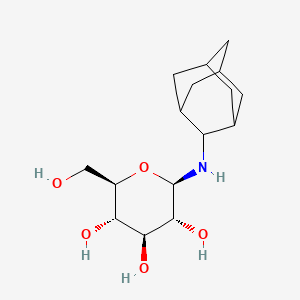
beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.1(sup 3,7))dec-2-yl-: is a complex organic compound known for its unique structural properties. It is composed of a beta-D-glucopyranosylamine moiety linked to a tricyclo[3.3.1.13,7]decane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- typically involves multiple steps. The initial step often includes the preparation of the tricyclo[3.3.1.13,7]decane core, followed by the attachment of the beta-D-glucopyranosylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential role in cellular processes. Its ability to interact with biological molecules makes it a valuable tool for research in cell biology and biochemistry .
Medicine
In medicine, beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- is investigated for its potential therapeutic applications. Its unique properties may make it useful in the development of new drugs and treatments .
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique structure and reactivity make it a valuable component in industrial processes .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- involves its interaction with specific molecular targets. These interactions can affect various cellular pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glucopyranosylamines and tricyclo[3.3.1.13,7]decane derivatives. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness
The uniqueness of beta-D-Glucopyranosylamine, N-tricyclo(3.3.1.13,7)dec-2-yl- lies in its combination of a glucopyranosylamine moiety with a tricyclo[3.3.1.13,7]decane structure. This unique combination imparts distinct properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
178563-30-9 |
|---|---|
Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(2-adamantylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H27NO5/c18-6-11-13(19)14(20)15(21)16(22-11)17-12-9-2-7-1-8(4-9)5-10(12)3-7/h7-21H,1-6H2/t7?,8?,9?,10?,11-,12?,13-,14+,15-,16-/m1/s1 |
InChI Key |
BVDICQBZZFOMDH-ZLOCVOPKSA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)C3N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



